![molecular formula C22H14BrNO3 B412211 (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 139888-27-0](/img/structure/B412211.png)
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
“(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C22H14BrNO3 . It is not intended for human or veterinary use and is for research use only .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.3g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Scientific Research Applications
Quinoline Derivatives and Their Applications
Quinoline derivatives, such as hydroxyquinolines, have been explored for their potential in medicinal chemistry. Hydroxyquinolines are recognized for their chromophore properties and their ability to detect metal ions and anions. Over the past decades, these compounds have drawn attention for their significant biological activities, leading to the development of potent drug molecules for treating diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinolines further underscore their potential in drug development for various diseases (Gupta, Luxami, & Paul, 2021).
Furan Derivatives and Their Applications
Furan derivatives, specifically those incorporating furanyl or thienyl substituents, play a significant role in drug design. These compounds are critical in medicinal chemistry, contributing to the development of bioactive molecules. The review by Ostrowski (2022) demonstrates the importance of furan and thiophene as structural units in bioactive molecules, including their applications in antiviral, antitumor, and antimicrobial activities. Such derivatives are explored extensively for their potential in creating new therapeutic agents (Ostrowski, 2022).
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREHRPYUBWNHDV-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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